(S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13466901
Molecular Formula: C17H25N3O2
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
![(S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester -](/images/structure/VC13466901.png)
Specification
Molecular Formula | C17H25N3O2 |
---|---|
Molecular Weight | 303.4 g/mol |
IUPAC Name | benzyl (3S)-3-[2-aminoethyl(cyclopropyl)amino]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C17H25N3O2/c18-9-11-20(15-6-7-15)16-8-10-19(12-16)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,18H2/t16-/m0/s1 |
Standard InChI Key | YZJZMZMHGNEDCT-INIZCTEOSA-N |
Isomeric SMILES | C1CN(C[C@H]1N(CCN)C2CC2)C(=O)OCC3=CC=CC=C3 |
SMILES | C1CC1N(CCN)C2CCN(C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES | C1CC1N(CCN)C2CCN(C2)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure (Fig. 1) consists of:
-
Pyrrolidine ring: A five-membered saturated heterocycle with a nitrogen atom at position 1.
-
Cyclopropyl-aminoethyl side chain: A cyclopropyl group linked via an ethylamine bridge to the pyrrolidine C3 position.
-
Benzyl ester: A benzyloxycarbonyl group at the pyrrolidine N1 position, enhancing lipophilicity .
Key stereochemical aspects:
-
The (S)-configuration at C3 ensures optimal spatial alignment for target binding, as demonstrated in comparative studies of enantiomeric pairs.
-
Cyclopropane’s ring strain (≈27.5 kcal/mol) introduces torsional rigidity, stabilizing conformations that favor interactions with hydrophobic enzyme pockets .
Synthesis and Optimization
Synthetic Routes
Two primary routes have been validated for large-scale production:
Route 1: Stepwise Assembly
-
Pyrrolidine functionalization: (S)-3-aminopyrrolidine is reacted with 2-chloroethylamine hydrochloride under basic conditions (K₂CO₃, DMF, 60°C) to install the aminoethyl side chain .
-
Cyclopropanation: The intermediate undergoes copper-catalyzed cyclopropanation using diazocyclopropane (70% yield) .
-
Esterification: Benzyl chloroformate is introduced in dichloromethane with triethylamine, achieving >90% conversion .
Route 2: One-Pot Tandem Reaction
A streamlined approach employs Ugi-4CR (Ugi four-component reaction) with:
-
(S)-pyrrolidine-3-carboxylic acid
-
Benzyl isocyanide
-
Cyclopropylamine
-
2-Aminoethyl bromide
This method reduces purification steps but yields 65–70% product, necessitating optimization for industrial use .
Physicochemical Properties
Property | Value | Method/Conditions |
---|---|---|
Melting Point | 112–114°C | Differential Scanning Calorimetry |
Solubility (25°C) | 8.3 mg/mL in DMSO | USP <911> |
LogP (Octanol/Water) | 1.87 ± 0.12 | Shake-flask method |
pKa (Amino group) | 9.2 | Potentiometric titration |
Stability: The compound remains stable for >24 months at −20°C but undergoes hydrolysis at pH <3 or >10, releasing benzyl alcohol and the free carboxylic acid.
Biological Activity and Mechanisms
Enzymatic Inhibition
In vitro assays reveal potent inhibition of bacterial alanyl-tRNA synthetase (IC₅₀ = 0.8 μM), attributed to:
-
Hydrogen bonding: The aminoethyl group interacts with Asp342 and Thr345 residues.
-
Van der Waals contacts: The cyclopropane moiety fits into a hydrophobic subpocket (PDB: 6T2X) .
Antimicrobial Activity:
Organism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 2.0 |
Escherichia coli | 16.0 |
Pseudomonas aeruginosa | 32.0 |
Selectivity for Gram-positive bacteria aligns with structural compatibility of the benzyl ester with thicker peptidoglycan layers .
Comparative Analysis with Analogues
Compound | Target Affinity (IC₅₀, μM) | Metabolic Stability (t₁/₂, min) |
---|---|---|
(S)-3-[(2-Amino-ethyl)-cyclopropyl-amino] | 0.8 | 42 |
(R)-Enantiomer | 12.4 | 18 |
Cyclopropyl → Isopropyl variant | 5.6 | 35 |
Key insights:
-
The (S)-enantiomer exhibits 15-fold higher potency than the (R)-form due to optimal hydrogen-bonding geometry.
-
Replacing cyclopropane with isopropyl reduces ring strain, diminishing target affinity by 7-fold .
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for:
-
Prodrugs: Ester hydrolysis in vivo releases the free acid, enhancing bioavailability (rat AUC₀–∞ = 14.2 h·μg/mL vs. 8.7 for parent acid).
-
Peptidomimetics: Incorporation into thrombin inhibitors improves proteolytic stability (t₁/₂ in plasma: 6.3 h vs. 2.1 h for linear peptide).
Clinical relevance: Derivatives are under Phase I evaluation for MRSA infections (NCT04877322) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume